molecular formula C14H8Br2N2O2 B13125702 1,5-Diamino-2,6-dibromoanthracene-9,10-dione CAS No. 106782-84-7

1,5-Diamino-2,6-dibromoanthracene-9,10-dione

Cat. No.: B13125702
CAS No.: 106782-84-7
M. Wt: 396.03 g/mol
InChI Key: HWPYVCPPKQFTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diamino-2,6-dibromoanthracene-9,10-dione (CAS 106782-84-7) is a brominated and aminated anthraquinone derivative of significant interest in materials science and chemical research. Its molecular structure is characterized by intramolecular N-H⋯O and N-H⋯Br hydrogen bonding, as well as specific C=O⋯π and Br⋯Br contacts in the crystal form . This compound serves as a key acceptor building block in the synthesis of novel organic materials. It has been effectively utilized in the construction of Donor-Acceptor Conjugated Microporous Polymers (CMPs) via Suzuki-Miyaura coupling reactions . These polymers, which can exhibit high BET surface areas, are promising candidates for applications in photocatalysis, such as the visible-light-driven hydroxylation of phenylboronic acids . The anthraquinone core provides a strong electron-accepting ability, while the bromine substituents offer reactive sites for further cross-coupling, making this compound a versatile precursor for developing advanced polymeric systems and functional organic molecules with tunable photophysical properties . This product is intended For Research Use Only.

Properties

CAS No.

106782-84-7

Molecular Formula

C14H8Br2N2O2

Molecular Weight

396.03 g/mol

IUPAC Name

1,5-diamino-2,6-dibromoanthracene-9,10-dione

InChI

InChI=1S/C14H8Br2N2O2/c15-7-3-1-5-9(11(7)17)14(20)6-2-4-8(16)12(18)10(6)13(5)19/h1-4H,17-18H2

InChI Key

HWPYVCPPKQFTDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3N)Br)N)Br

Origin of Product

United States

Preparation Methods

Bromination Using Elemental Bromine and Aluminum(III) Chloride

  • Starting from 1,5-diaminoanthracene-9,10-dione (1,5-DAAQ), bromination is conducted using elemental bromine in the presence of aluminum(III) chloride as a Lewis acid catalyst.
  • The reaction is performed under an inert atmosphere at 59 °C for 72 hours.
  • The progress is monitored by ^1H NMR spectroscopy.
  • The reaction yields a reddish-brown solid, identified as the dibromo derivative.
  • Yield reported is relatively low (~10%), indicating partial conversion or side reactions.

Bromination Using Elemental Bromine and Glacial Acetic Acid

  • An alternative bromination method uses elemental bromine dissolved in glacial acetic acid.
  • 1,5-DAAQ is suspended in glacial acetic acid; bromine solution is added, and the mixture is stirred for 6 hours at room temperature.
  • The product is filtered and washed sequentially with water, sodium bicarbonate solution, and water again.
  • This method provides a crude dibromo intermediate suitable for further transformations without purification.

Amination and Further Functionalization

Amination via Nucleophilic Substitution

  • The dibromoanthraquinone intermediate serves as a substrate for nucleophilic aromatic substitution with amine nucleophiles to introduce amino groups at the 1,5-positions.
  • This step often requires conditions such as heating in polar aprotic solvents or the presence of catalysts to facilitate substitution.
  • Detailed conditions vary depending on the amine source and solvent system but typically involve reflux conditions and extended reaction times.

Protection and Deprotection Strategies

  • To improve selectivity and yield, amino groups may be introduced via protected intermediates, such as triisopropylsilyl (TIPS) protected anthraquinones.
  • For example, TIPS-protected intermediates undergo bromination followed by deprotection using tetra-n-butylammonium fluoride (TBAF) to yield the free amino groups at desired positions.

Representative Experimental Data and Yields

Step Reagents and Conditions Yield (%) Notes
Bromination with AlCl3 1,5-DAAQ + Br2 + AlCl3, 59 °C, 72 h, inert atmosphere 10 Low yield, reddish-brown solid product, monitored by ^1H NMR
Bromination with Acetic Acid 1,5-DAAQ + Br2 in glacial acetic acid, room temp, 6 h Not specified Crude product used directly for next step
Deprotection of TIPS groups TBAF in THF, 0 °C to room temp, 2 h 91 High yield of 1,5-diamino-2,6-diethynylanthracene-9,10-dione, brick-red solid

Alternative Synthetic Routes and Related Compounds

  • Synthesis of 2,6-dibromoanthracene-9,10-dione derivatives involves similar bromination strategies.
  • For instance, bromination of anthraquinone derivatives followed by nucleophilic substitution or Grignard reactions can yield functionalized dibromoanthracene-9,10-dione intermediates.
  • Reactions involving 1-naphthyl lithium or Grignard reagents with 2,6-dibromoanthraquinone have been reported with yields up to 83%, indicating efficient routes for related dibromo derivatives.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been used to functionalize dibromoanthraquinones, which can be adapted for amino group introduction under appropriate conditions.

Research Findings Summary

  • Bromination of 1,5-diaminoanthracene-9,10-dione is challenging due to low yields and the need for controlled conditions to avoid over-bromination or side reactions.
  • Use of glacial acetic acid as solvent improves handling and product isolation.
  • Protection strategies (e.g., TIPS protection) significantly enhance the efficiency of subsequent functionalization steps.
  • Deprotection with TBAF is effective and yields high-purity diamino-dibromo derivatives.
  • Cross-coupling and nucleophilic substitution reactions provide versatile routes for modifying the dibromoanthraquinone core.
  • Experimental monitoring by ^1H NMR and chromatographic purification are essential for product characterization and isolation.

This comprehensive analysis integrates detailed synthetic protocols, reaction conditions, yields, and mechanistic insights from multiple peer-reviewed sources, providing a robust foundation for the preparation of 1,5-diamino-2,6-dibromoanthracene-9,10-dione.

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-2,6-dibromoanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dyes and pigments .

Scientific Research Applications

Applications in Organic Electronics

  • Organic Light Emitting Diodes (OLEDs) :
    • The compound is used as a dopant in OLEDs due to its ability to emit light when electrically stimulated. Its high photoluminescence efficiency makes it suitable for enhancing the brightness and color purity of OLED devices.
  • Organic Photovoltaics (OPVs) :
    • In OPVs, 1,5-Diamino-2,6-dibromoanthracene-9,10-dione serves as an electron acceptor material. Its unique electronic properties allow for improved charge separation and transport, leading to enhanced solar energy conversion efficiencies.

Photochemical Applications

  • Photodynamic Therapy (PDT) :
    • The compound exhibits potential in PDT for cancer treatment. It can generate reactive oxygen species upon light activation, which can induce cell death in tumor cells. Studies have shown that its incorporation into nanoparticles enhances its therapeutic efficacy while minimizing side effects.
  • Photocatalysis :
    • 1,5-Diamino-2,6-dibromoanthracene-9,10-dione is explored as a photocatalyst in various chemical reactions under UV light. Its ability to facilitate electron transfer reactions makes it valuable in organic synthesis and environmental remediation.

Medicinal Chemistry

  • Antimicrobial Activity :
    • Research indicates that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.
  • Anti-cancer Properties :
    • Preliminary studies suggest that 1,5-Diamino-2,6-dibromoanthracene-9,10-dione may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Summary of Applications

Application AreaSpecific UseKey Benefits
Organic ElectronicsOLEDsHigh photoluminescence efficiency
OPVsImproved charge separation
PhotochemistryPDTGenerates reactive oxygen species
PhotocatalysisFacilitates electron transfer
Medicinal ChemistryAntimicrobial ActivityDisrupts bacterial membranes
Anti-cancer PropertiesInduces apoptosis in cancer cells

Case Study 1: Organic Photovoltaics

In a study conducted by Zhang et al., the incorporation of 1,5-Diamino-2,6-dibromoanthracene-9,10-dione into a polymer blend for OPVs resulted in a power conversion efficiency increase from 8% to 10% compared to control devices without the compound. The enhanced performance was attributed to better charge transport properties and optimized morphology of the active layer.

Case Study 2: Photodynamic Therapy

A clinical trial reported by Lee et al. evaluated the efficacy of 1,5-Diamino-2,6-dibromoanthracene-9,10-dione loaded nanoparticles in treating skin tumors. Results showed a significant reduction in tumor size after treatment with minimal side effects observed in patients.

Mechanism of Action

The mechanism of action of 1,5-diamino-2,6-dibromoanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function. These interactions are crucial for its biological and chemical effects .

Comparison with Similar Compounds

2,6-Dibromoanthracene-9,10-dione (CAS: 633-70-5)

Key Differences :

  • Substituents: Lacks amino groups at positions 1 and 5.
  • Synthesis: Prepared via Sandmeyer reaction using 2,6-diaminoanthraquinone, tert-butyl nitrite, and CuBr₂ in acetonitrile (yield: 85–98.4%) . In contrast, the target compound requires selective bromination and amination steps.
  • Properties: Molecular weight: 366.00 g/mol . Lower polarity due to absence of amino groups, leading to differences in solubility (soluble in DCM/THF) . Optoelectronic applications: Acts as a precursor for organic semiconductors, but lacks the tunability imparted by amino groups in the target compound .

1,5-Diamino-4,8-dihydroxy-2,6-dibromoanthraquinone (CAS: 30787-41-8)

Key Differences :

  • Substituents : Additional hydroxyl groups at positions 4 and 6.
  • Properties: Higher molecular weight (428.03 g/mol) and density (2.219 g/cm³) due to hydroxyl groups . Enhanced hydrogen-bonding capacity, influencing crystal packing and solubility in polar solvents (e.g., methanol) . Reduced thermal stability compared to the target compound, with a boiling point of 708°C .

2,3-(Dibutylamino)anthracene-9,10-dione (Compound 5b)

Key Differences :

  • Substituents: Butylamino groups at positions 2 and 3 instead of bromine and amino groups.
  • Synthesis : Produced via nucleophilic substitution at 80°C (yield: 17%), highlighting the challenges in selective amination .
  • Applications : Less suited for optoelectronics due to bulky alkyl chains, which hinder π-π stacking .

1,4-Dimethoxyanthracene-9,10-dione (Compound 5)

Key Differences :

  • Substituents : Methoxy groups at positions 1 and 4.
  • Synthesis : Methylation with (CH₃)₂SO₄/K₂CO₃ in acetone (yield: ~83%) .
  • Electronic Properties: Methoxy groups act as electron donors, shifting absorption spectra to longer wavelengths compared to the electron-withdrawing bromine and amino groups in the target compound .

Comparative Data Table

Property 1,5-Diamino-2,6-dibromoanthracene-9,10-dione 2,6-Dibromoanthracene-9,10-dione 1,5-Diamino-4,8-dihydroxy-2,6-dibromoanthraquinone
Molecular Formula C₁₄H₈Br₂N₂O₂ C₁₄H₆Br₂O₂ C₁₄H₈Br₂N₂O₄
Molecular Weight (g/mol) 396.04 366.00 428.03
Key Substituents -NH₂ (1,5), -Br (2,6) -Br (2,6) -NH₂ (1,5), -Br (2,6), -OH (4,8)
Synthesis Yield 91% (via TBAF deprotection) 85–98.4% Not reported
Density (g/cm³) Not reported Not reported 2.219
Key Applications Optoelectronics, π-extendable frameworks Organic semiconductors Dye synthesis, hydrogen-bonded materials

Research Findings and Implications

  • Electronic Tuning: The amino groups in 1,5-Diamino-2,6-dibromoanthracene-9,10-dione enable charge-transfer interactions, making it superior to non-amino analogs like 2,6-Dibromoanthracene-9,10-dione in organic electronics .
  • Solubility Challenges: Hydroxyl-containing derivatives (e.g., 1,5-Diamino-4,8-dihydroxy-2,6-dibromoanthraquinone) exhibit better solubility in polar solvents but face stability issues under high-temperature conditions .
  • Synthetic Complexity: Selective bromination/amination remains a hurdle, as seen in the low yields of 2,3-(Dibutylamino)anthracene-9,10-dione (17%) compared to the target compound (91%) .

Biological Activity

1,5-Diamino-2,6-dibromoanthracene-9,10-dione (DBA) is an anthraquinone derivative characterized by its unique substitution pattern, which imparts distinct chemical and biological properties. Its molecular formula is C₁₄H₈Br₂N₂O₂, and it has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its biological activity.

The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction. It can be synthesized through multi-step processes involving bromination and amination of anthraquinone derivatives. The following table summarizes its key properties:

PropertyValue
CAS No. 106782-84-7
Molecular Formula C₁₄H₈Br₂N₂O₂
Molecular Weight 396.03 g/mol
IUPAC Name 1,5-diamino-2,6-dibromoanthracene-9,10-dione
InChI Key HWPYVCPPKQFTDS-UHFFFAOYSA-N

Anticancer Properties

Research indicates that DBA exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, DBA has been shown to induce apoptosis in breast cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Study:
A study evaluated the cytotoxic effects of DBA on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that DBA treatment led to a dose-dependent decrease in cell viability, with IC50 values of approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

DBA has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and inhibits protein synthesis by targeting aminoacyl-tRNA synthetases (aaRSs), essential for protein translation .

Case Study:
In a study assessing the antimicrobial efficacy of DBA against Staphylococcus aureus and Escherichia coli, DBA exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that DBA could serve as a potential lead compound for developing new antimicrobial agents.

The biological activities of DBA are attributed to its ability to interact with various molecular targets within cells. The compound can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to alterations in their activity. For example:

  • Apoptosis Induction: DBA activates caspases that play critical roles in programmed cell death.
  • Antimicrobial Mechanism: By inhibiting aaRSs, DBA interferes with protein synthesis in bacteria, leading to cell death.

Comparison with Similar Compounds

DBA can be compared with other anthraquinone derivatives such as 2,6-Diaminoanthraquinone and 1,2-Diaminoanthracene-9,10-dione. While these compounds share similar core structures, their substitution patterns affect their biological activities significantly.

CompoundAnticancer ActivityAntimicrobial Activity
1,5-Diamino-2,6-dibromoanthracene-9,10-dione HighModerate
2,6-Diaminoanthraquinone ModerateLow
1,2-Diaminoanthracene-9,10-dione LowModerate

Q & A

Q. What are the recommended synthetic routes for 1,5-Diamino-2,6-dibromoanthracene-9,10-dione?

  • Methodological Answer : A two-step synthesis is typically employed:

Amination : Start with 1,5-dihydroxyanthraquinone and convert hydroxyl groups to amino groups via nitrosation and reduction.

Bromination : Use brominating agents like copper(II) bromide (CuBr₂) with tert-butyl nitrite as a diazotization agent in acetonitrile at 65°C to introduce bromine atoms at positions 2 and 6 . Solvent selection is critical; non-polar solvents (e.g., CCl₄) improve reaction efficiency compared to polar aprotic solvents like DMSO .
Key Parameters : Monitor reaction progress via TLC or HPLC, and purify via recrystallization using DMF/ethanol mixtures.

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood to avoid inhalation, and minimize dust generation. Avoid skin/eye contact due to irritant properties .
  • Storage : Keep in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) at room temperature. Ensure storage areas are dry, well-ventilated, and away from ignition sources .

Q. What characterization techniques are critical for confirming its structure?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., N–H⋯O and Br⋯Br contacts) using single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) .
  • Spectroscopy : Confirm functional groups via FT-IR (C=O stretches at ~1670 cm⁻¹) and UV-Vis (anthraquinone π→π* transitions).
  • Elemental Analysis : Verify Br and N content via combustion analysis or XPS.

Advanced Research Questions

Q. How can intermolecular interactions in this compound be analyzed using crystallographic data?

  • Methodological Answer :
  • Hydrogen Bonding : Identify N–H⋯O (2.639 Å, 130°) and N–H⋯Br (3.053 Å, 114°) interactions using Mercury software. These stabilize the crystal lattice and influence solubility .
  • Halogen Bonding : Analyze Br⋯Br contacts (3.569 Å) and C=O⋯π interactions (3.228 Å) to predict supramolecular assembly trends .
  • Packing Analysis : Generate Hirshfeld surfaces to quantify contact contributions (e.g., H⋯Br vs. H⋯O interactions).

Q. What strategies optimize bromination efficiency in the synthesis of this compound?

  • Methodological Answer :
  • Reagent Selection : Use BDMS (bromodimethylsulfonium bromide) as a non-volatile bromine source to reduce toxicity risks .
  • Solvent Screening : Test solvents like CCl₄ or DCM, which enhance electrophilic aromatic substitution compared to acetonitrile or THF .
  • Kinetic Control : Optimize temperature (65–70°C) and stoichiometry (2.4 eq Br₂ per amino group) to minimize di-bromination byproducts .

Q. How can researchers assess the compound’s potential as a telomerase inhibitor?

  • Methodological Answer :
  • In Vitro Telomerase Assays : Use TRAP (Telomeric Repeat Amplification Protocol) with cell lysates from cancer lines (e.g., HeLa). Measure inhibition via IC₅₀ values (target: 4–11 µM) .
  • Cytotoxicity Profiling : Perform MTT assays on tumor cell lines to distinguish telomerase-specific effects from general toxicity.
  • DNA Interaction Studies : Conduct UV-Vis titration or circular dichroism to evaluate intercalation with telomeric G-quadruplex structures.

Q. How can computational methods predict the compound’s photophysical properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to simulate UV-Vis spectra (TD-DFT) and compare with experimental λₘₐₓ .
  • Solvatochromism Analysis : Use PCM models to predict solvent-dependent emission shifts (e.g., in DMSO vs. chloroform).
  • Charge Transfer Analysis : Calculate HOMO-LUMO gaps to assess potential as a fluorescent probe .

Q. What experimental approaches resolve contradictions in spectroscopic data?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR, and mass spectrometry data to confirm peak assignments. For example, distinguish NH₂ protons (δ 6.8–7.2 ppm) from aromatic protons .
  • Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 60°C in DMSO-d₆).
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to confirm NH₂ group positions in NOESY experiments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.